5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a strategic compound for optical applications due to several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties .
Synthesis Analysis
The synthetic route of similar compounds was to use 5-chloro-3-nitropyrazolo [1,5- a ]pyrimidine as starting material, through substitution reaction with pyrrolidine or morpholine to obtain intermediate 2, and then through reduction reaction to obtain intermediate 3, which was acylated with phenyl chloroformate to obtain intermediates 4, and finally reacted with heterocyclic compounds to obtain derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H6ClN5O . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D. Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 247.64 g/mol. The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Scientific Research Applications
Synthesis and Characterization
The compound has been involved in studies focused on the synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives. For example, under microwave radiation, isomers of pyrazolo[1,5-a]pyrimidine were obtained by condensation reactions, and their structures were fully characterized by various spectroscopic methods. These compounds, including 5-chloro derivatives, were confirmed through single crystal X-ray diffraction, indicating their significance in structural chemistry and synthesis methodologies (Zhang et al., 2016).
Antifungal and Antibacterial Activity
Research has shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antifungal abilities against a range of phytopathogenic fungi, highlighting their potential application in developing antifungal agents. Compounds similar in structure to 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol were evaluated for their antifungal effectiveness, with some showing good antifungal properties against specific fungal strains (Zhang et al., 2016). Additionally, novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized, exhibiting antibacterial activity and providing insights into their interactions with plasma proteins, which could be crucial for their biological applications (He et al., 2020).
Anticancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents. Some compounds have shown promising activities against various cancer cell lines, indicating the potential of such derivatives, including those related to 5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol, in anticancer research (Rahmouni et al., 2016).
Kinase Inhibition and Anti-Inflammatory Properties
Compounds with a pyrazolo[1,5-a]pyrimidine core have been explored for their kinase inhibitory effects and anti-inflammatory properties. For instance, synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as CDK2 inhibitors revealed significant anti-leukemia activity, suggesting their application in targeted cancer therapy (Almehmadi et al., 2021).
Future Directions
The future directions of this compound could involve further exploration of its optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . Additionally, similar compounds have been used to distinguish the various activities of the two estrogen receptors, suggesting potential applications in biological research .
properties
IUPAC Name |
5-chloro-2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O/c11-7-4-13-9(15-10(7)17)6-3-14-16-2-1-12-5-8(6)16/h1-5H,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQJDFHZXCPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C3=NC=C(C(=O)N3)Cl)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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